5-[(Benzylsulfonyl)methyl]-2-furoic acid
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Overview
Description
5-[(Benzylsulfonyl)methyl]-2-furoic acid is a chemical compound belonging to the class of furoic acid derivatives. It is characterized by the presence of a benzylsulfonyl group attached to the furan ring. This compound is a white crystalline powder that is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzylsulfonyl)methyl]-2-furoic acid typically involves the reaction of 5-methyl-2-furoic acid with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(Benzylsulfonyl)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The benzylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted furoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
5-[(Benzylsulfonyl)methyl]-2-furoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(Benzylsulfonyl)methyl]-2-furoic acid involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- **5-[(Phenylmethyl)sulfonyl]methyl]-2-furoic acid
- **5-[(Benzylsulfonyl)methyl]furan-2-carboxylic acid
- 5-[(Benzylsulfonyl)methyl]-2-furoesäure
Uniqueness
5-[(Benzylsulfonyl)methyl]-2-furoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-(benzylsulfonylmethyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5S/c14-13(15)12-7-6-11(18-12)9-19(16,17)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWKGHAUSZQDIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353286 |
Source
|
Record name | 5-[(benzylsulfonyl)methyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100397-64-6 |
Source
|
Record name | 5-[(benzylsulfonyl)methyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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